Target Engagement: QcrB Inhibition Confirmed in the MOT Scaffold Class
While no direct QcrB inhibition IC50 is available for CAS 303015-69-2 itself, the MOT series to which it belongs has been definitively shown to target QcrB. The mechanism of action was confirmed through the generation of resistant mutants in the QcrB subunit (T313I and M342T) which conferred a >10-fold increase in MIC for multiple active MOT analogs compared to wild-type Mtb . This class-level evidence strongly differentiates this scaffold from other thiophene carboxamides that lack this specific target engagement profile.
| Evidence Dimension | Target engagement (QcrB inhibition) |
|---|---|
| Target Compound Data | Not directly measured for CAS 303015-69-2; inferred from close structural analogs within the MOT series. |
| Comparator Or Baseline | MOT Compound 37 (optimized lead, MIC 0.24 µM) and Compound 39 (MIC 0.53 µM) both showed >10-fold resistance in QcrB T313I and M342T mutants versus WT Mtb . |
| Quantified Difference | Resistance fold-shift: >10-fold for QcrB mutants vs. wild-type in MOT series. |
| Conditions | M. tuberculosis H37Rv whole-cell phenotypic assay; QcrB T313I and M342T mutant strains. |
Why This Matters
This provides a validated, novel mechanism of action distinct from current TB drugs, making the scaffold a priority for resistance-breaking drug discovery programs.
- [1] Cleghorn, L. A. T., Ray, P. C., Odingo, J., Kumar, A., Wescott, H., Korkegian, A., ... & Wyatt, P. G. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. *Journal of Medicinal Chemistry*, 61(15), 6592–6608. View Source
